molecular formula C11H7BrN4O2 B13093914 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline

7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B13093914
M. Wt: 307.10 g/mol
InChI Key: BJFDQDNQYYUWEQ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of appropriate quinoline derivatives with triazole precursors. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvents.

Major Products

    Reduction of Nitro Group: Formation of 7-Bromo-1-methyl-4-amino-[1,2,4]triazolo[4,3-a]quinoline.

    Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline stands out due to its unique combination of a triazole and quinoline moiety, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C11H7BrN4O2

Molecular Weight

307.10 g/mol

IUPAC Name

7-bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H7BrN4O2/c1-6-13-14-11-10(16(17)18)5-7-4-8(12)2-3-9(7)15(6)11/h2-5H,1H3

InChI Key

BJFDQDNQYYUWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2[N+](=O)[O-]

Origin of Product

United States

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